molecular formula C19H21F2N3O2 B2677259 3-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380086-88-2

3-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2677259
CAS RN: 2380086-88-2
M. Wt: 361.393
InChI Key: NTLQQKNRXWOHOI-UHFFFAOYSA-N
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Description

3-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one is a quinazolinone derivative . Quinazolinones are nitrogen-containing bicyclic compounds found in various natural products and synthetic molecules. They exhibit diverse biological activities, including antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of this compound involves several steps. While the exact synthetic route may vary, it typically includes the condensation of a piperidine derivative with a quinazolinone scaffold. The introduction of the 3,3-difluorocyclobutanecarbonyl group enhances its pharmacological properties. Researchers have explored different synthetic strategies to optimize yields and purity .


Molecular Structure Analysis

The molecular structure of 3-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one consists of a quinazolinone core with a piperidine moiety attached via a methyl group. The 3,3-difluorocyclobutanecarbonyl substituent contributes to its unique properties. Analyzing its stereochemistry, bond angles, and functional groups provides insights into its behavior and interactions .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have investigated its reactivity with different nucleophiles, electrophiles, and metal catalysts. Understanding its reactivity profile aids in designing synthetic routes and derivatization strategies .


Physical And Chemical Properties Analysis

  • Chemical Properties : It is stable under specific conditions but may undergo hydrolysis, oxidation, or other transformations. Analyzing its acidity/basicity, solubility, and stability informs its handling and formulation .

Mechanism of Action

  • As an anticancer agent , it might target specific cellular pathways or receptors .

Safety and Hazards

  • Human Exposure : Evaluate risks during drug development and clinical trials .

Future Directions

  • Collaborations : Collaborate with interdisciplinary teams for further research .

: Narwal, S., Kumar, S., & Verma, P. K. (2017). Synthesis and therapeutic potential of quinoline derivatives. Research on Chemical Intermediates, 43(5), 2765–2798. Link

properties

IUPAC Name

3-[[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c20-19(21)9-14(10-19)17(25)23-7-5-13(6-8-23)11-24-12-22-16-4-2-1-3-15(16)18(24)26/h1-4,12-14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLQQKNRXWOHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)C4CC(C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

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